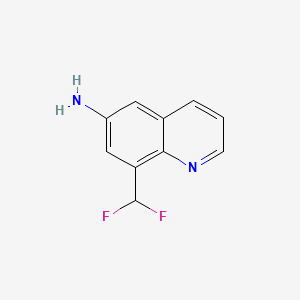

8-(Difluoromethyl)quinolin-6-amine

CAS No.:

Cat. No.: VC20271545

Molecular Formula: C10H8F2N2

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8F2N2 |

|---|---|

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 8-(difluoromethyl)quinolin-6-amine |

| Standard InChI | InChI=1S/C10H8F2N2/c11-10(12)8-5-7(13)4-6-2-1-3-14-9(6)8/h1-5,10H,13H2 |

| Standard InChI Key | OBTFFRIESXMFHY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC(=CC(=C2N=C1)C(F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

8-(Difluoromethyl)quinolin-6-amine belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key features include:

-

IUPAC Name: 8-(difluoromethyl)quinolin-6-amine

-

Canonical SMILES:

-

InChI Key: .

The difluoromethyl group at position 8 enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration, while the amine at position 6 serves as a site for further functionalization .

Physicochemical Properties

While specific data on solubility and logP are unavailable, analogous quinoline derivatives exhibit moderate water solubility and logP values between 2–4, suggesting balanced hydrophilicity and lipophilicity . The compound’s purity in commercial preparations is typically ≥95%, as noted by suppliers like J&K Chemical .

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis of 8-(Difluoromethyl)quinolin-6-amine involves multi-step reactions starting from quinoline precursors. A common approach includes:

-

Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core.

-

Electrophilic Substitution: Introduction of the difluoromethyl group via halogen exchange or direct fluorination.

-

Amination: Functionalization at position 6 using nucleophilic aromatic substitution or catalytic amination.

Optimal yields (≥70%) require precise control of reaction parameters, such as temperature (80–120°C) and solvent selection (e.g., DMF or THF).

Derivative Synthesis

Modifications at the amine group (R) and the difluoromethyl moiety (R) have been explored to enhance bioactivity. For example:

-

Amino Acid Conjugates: Attachment of lysine or leucine improves antileishmanial activity .

-

Alkoxy Substituents: Longer alkoxy chains (e.g., pentyloxy) increase antimalarial potency .

Pharmacological Activities

Antimalarial Activity

8-Quinolinamine derivatives exhibit potent activity against Plasmodium falciparum strains:

| Compound Variant | IC (D6 Strain, ng/mL) | IC (W2 Strain, ng/mL) |

|---|---|---|

| 8-(Difluoromethyl)-6-NH | 22–4760 | 20–4760 |

| C-5 Pentaloxy Derivative | 20 | 22 |

In murine models, analogues cured 100% of Plasmodium berghei-infected mice at 25 mg/kg/day and suppressed multidrug-resistant P. yoelii nigeriensis at 50 mg/kg/day .

Antileishmanial Activity

Against Leishmania donovani, select derivatives demonstrated IC values comparable to pentamidine:

| Compound | IC (μg/mL) | IC (μg/mL) |

|---|---|---|

| 53 | 0.84 | 1.95 |

| 98 | 1.81 | 2.93 |

| Pentamidine | 1.1 | 2.5 |

Hydrophobic amino acid conjugates (e.g., leucine, phenylalanine) showed enhanced efficacy, underscoring the role of lipophilicity in targeting intracellular parasites .

Antimicrobial Properties

The compound’s broad-spectrum activity includes:

-

Antifungal: IC = 0.67–19.38 μg/mL against Candida albicans and Cryptococcus neoformans.

-

Antibacterial: MIC = 1.33–20 μg/mL against Staphylococcus aureus and Mycobacterium intracellulare .

| Supplier | Purity | Catalog Number |

|---|---|---|

| VulcanChem | ≥95% | VC20271545 |

| J&K Chemical | 95% | ABC-B01786050 |

Pricing and packaging data remain undisclosed, but bulk orders typically require direct inquiry.

Future Directions

-

Mechanistic Studies: Elucidate targets in Plasmodium and Leishmania species.

-

Optimization: Improve bioavailability through prodrug strategies or nanoformulations.

-

Clinical Translation: Evaluate in vivo pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume